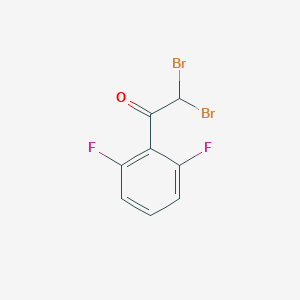
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of ethanone, where two bromine atoms and two fluorine atoms are substituted on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,6-difluorophenyl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products like 1-(2,6-difluorophenyl)ethanol, 1-(2,6-difluorophenyl)ethylamine, or 1-(2,6-difluorophenyl)ethylthiol.
Reduction: 1-(2,6-difluorophenyl)ethanol.
Oxidation: 2,6-difluorobenzoic acid or other oxidized derivatives.
科学研究应用
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
- 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is unique due to the presence of two bromine atoms and two fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
属性
分子式 |
C8H4Br2F2O |
|---|---|
分子量 |
313.92 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h1-3,8H |
InChI 键 |
SWLDZVMAOMBWNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















